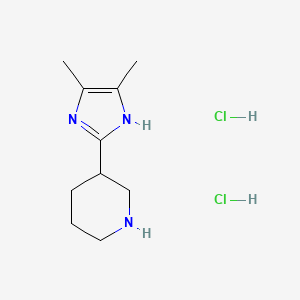

3-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride

Description

Properties

IUPAC Name |

3-(4,5-dimethyl-1H-imidazol-2-yl)piperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3.2ClH/c1-7-8(2)13-10(12-7)9-4-3-5-11-6-9;;/h9,11H,3-6H2,1-2H3,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNZTGSJOWGQHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2CCCNC2)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride typically involves the reaction of 4,5-dimethylimidazole with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of imidazole derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazole derivatives, including 3-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride, exhibit significant antimicrobial properties. Studies have shown that these compounds can be effective against various bacterial strains, suggesting their potential as new antimicrobial agents. For instance, a related compound demonstrated promising antimicrobial activity through broth dilution methods, which could be applicable to the dihydrochloride variant as well.

Drug Development

The structural features of this compound allow it to engage in multiple biological interactions. Its ability to modulate biological pathways makes it a candidate for further research in drug development. The compound's interaction with specific receptors or enzymes can influence therapeutic outcomes, making it valuable in pharmacological studies .

Molecular Docking Studies

Molecular docking studies are essential for understanding how compounds like this compound interact at the molecular level with biological targets. These studies help elucidate the compound's mechanism of action and its potential therapeutic benefits. For example, similar imidazole derivatives have been investigated for their binding affinities to various enzymes and receptors, providing insights into their pharmacodynamics .

Case Study 1: Antitubercular Activity

A study focused on imidazole derivatives found that certain compounds exhibited antitubercular activity against Mycobacterium tuberculosis. While this study did not directly test this compound, it highlights the potential of imidazole-containing compounds in treating tuberculosis .

Case Study 2: Antimicrobial Evaluation

A comparative analysis of various imidazole derivatives indicated that those with similar structural motifs to this compound showed moderate to significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard microbiological techniques .

Data Table: Comparison of Imidazole Derivatives

| Compound Name | Structure Features | Antimicrobial Activity | Unique Aspects |

|---|---|---|---|

| This compound | Contains piperidine structure | Potential for significant activity | Unique pharmacological properties |

| Oxymetazoline | Imidazole ring without piperidine | Primarily used as a decongestant | Different therapeutic use |

| 3-(1-methyl-1H-imidazol-2-yl)propanoic acid hydrochloride | Contains propanoic acid group | Moderate activity reported | Different substitution pattern |

Mechanism of Action

The mechanism of action of 3-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The piperidine moiety can interact with receptors in the nervous system, potentially modulating neurotransmitter release and uptake. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Compounds

Key Observations :

- Positional Isomerism : The 3- vs. 4-imidazolyl substitution on piperidine (e.g., 3- vs. 4-isomer in ) may influence steric interactions and binding affinity in biological systems. For example, the 4-isomer is priced higher (€1,940.00/500 mg ), suggesting greater synthetic complexity or niche applications .

- Substituent Effects: Derivatives like 13f () incorporate methoxybenzyloxyimino groups, which increase molecular weight and alter polarity compared to the dimethylimidazolyl analog. These modifications correlate with higher melting points (e.g., 195–198°C for 13f vs. unreported for the target compound), likely due to enhanced crystalline packing from methoxy groups .

Pharmacological Analogs

DG-5128 :

A structurally distinct dihydrochloride (pyridine-phenylethyl-imidazolyl), DG-5128 exhibits potent hypoglycemic activity in animal models, reducing fasting blood glucose at 5–25 mg/kg doses. It inhibits adrenaline-induced platelet aggregation and is effective in genetically diabetic mice resistant to tolbutamide .

Vapitadine Dihydrochloride :

This spiro-imidazo-benzazepine derivative (CAS: 279253-83-7) is used for atopic dermatitis, highlighting the therapeutic versatility of dihydrochloride salts with imidazole motifs. Its complex spiro architecture contrasts with the simpler piperidine scaffold of the target compound, underscoring how ring fusion impacts biological target specificity .

Biological Activity

3-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic potentials, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 252.18 g/mol. Its structure combines an imidazole ring with a piperidine moiety, which contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C10H19Cl2N3 |

| Molecular Weight | 252.18 g/mol |

| CAS Number | 2193064-44-5 |

| IUPAC Name | This compound |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The imidazole ring can coordinate with metal ions and enzymes, influencing their activity. The piperidine portion may engage with neurotransmitter receptors, potentially affecting neurotransmitter release and uptake. These interactions suggest various biological effects:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory mechanisms through the inhibition of cyclooxygenase (COX) enzymes.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole, including this compound, possess notable antimicrobial properties. In one study, compounds were evaluated against Staphylococcus aureus and Escherichia coli, showing promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.025 mg/mL |

These results indicate that the compound could serve as a potential candidate for developing new antibacterial agents .

Anti-inflammatory Activity

In vitro studies have assessed the anti-inflammatory effects of similar imidazole derivatives. The inhibition of COX enzymes is a significant pathway through which these compounds exert their effects. For example:

| Compound | IC50 (μM) |

|---|---|

| This compound | TBD (to be determined) |

| Celecoxib | 0.04 ± 0.01 |

The potential for this compound to inhibit COX-2 suggests its utility in treating inflammatory conditions .

Case Studies

- Antibacterial Evaluation : Jain et al. synthesized various imidazole derivatives and tested their antibacterial activity using the cylinder wells diffusion method against E. coli and B. subtilis. The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics .

- Anti-inflammatory Testing : A study involving carrageenan-induced paw edema in rats demonstrated that certain imidazole derivatives significantly reduced inflammation, suggesting that this compound may share similar properties .

Q & A

Q. What are the established synthetic routes for 3-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of nitrile precursors or condensation of amines with carbonyl derivatives. For example, nickel-catalyzed cyclization of amido-nitriles under mild conditions (25–50°C, pH 6–8) can yield imidazole derivatives with functional group tolerance (e.g., aryl halides) . Optimization requires monitoring reaction time (4–24 hours) and stoichiometry of reducing agents (e.g., sodium borohydride). Yields >70% are achievable with inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

- Methodological Answer :

- HPLC-MS : Used to confirm molecular weight (e.g., [M+H]⁺ peak) and detect impurities (<2% threshold). Retention time consistency across replicates ensures reproducibility .

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., dimethyl groups at C4/C5 of imidazole). Key signals include δ 2.2–2.4 ppm (piperidine CH₂) and δ 7.1–7.3 ppm (imidazole protons) .

- Elemental Analysis : Validates chloride content (theoretical vs. experimental Cl⁻%) to confirm dihydrochloride formation .

Q. What safety protocols are essential during handling and storage?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Immediate flushing with water is required for accidental exposure .

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent hygroscopic degradation. Monitor for discoloration (yellowing indicates oxidation) .

Advanced Research Questions

Q. How can computational methods streamline the design of novel derivatives with enhanced bioactivity?

- Methodological Answer :

- Reaction Path Search : Tools like ICReDD integrate quantum chemical calculations (DFT) to predict feasible reaction pathways and intermediates. For example, tautomerization steps in imidazole synthesis can be modeled to identify energy barriers .

- Docking Studies : Molecular docking against target proteins (e.g., kinases) evaluates binding affinity. Adjust substituents (e.g., piperidine methylation) to optimize steric and electronic complementarity .

Q. How can researchers resolve contradictions in reported synthetic yields across studies?

- Methodological Answer :

- Variable Control : Compare studies for differences in catalysts (e.g., Ni vs. Pd), solvent polarity (DMF vs. MeOH), or temperature gradients. For instance, higher yields (80% vs. 50%) may arise from optimized ligand-accelerated catalysis .

- Reproducibility Tests : Replicate methods with strict adherence to reported conditions. Use statistical tools (ANOVA) to assess significance of yield variations .

Q. What strategies improve regioselectivity in imidazole functionalization?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on piperidine) to steer electrophilic substitution toward C2/C4 of imidazole .

- Microwave-Assisted Synthesis : Enhances regioselectivity via rapid, uniform heating. For example, 100°C/10 min in MW reactor achieves >90% C2-selectivity vs. 60% under conventional reflux .

Q. How can biological activity data be contextualized against structural analogs?

- Methodological Answer :

- SAR Analysis : Compare EC₅₀ values of analogs (e.g., iodide vs. chloride salts) to assess anion effects on membrane permeability. For antimicrobial studies, logP adjustments (via piperidine alkylation) may correlate with enhanced Gram-negative activity .

- Meta-Analysis : Aggregate data from PubChem or Reaxys to identify trends (e.g., 4,5-dimethyl substitution correlates with 3-fold higher kinase inhibition vs. unsubstituted imidazoles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.